molecular formula C13H19N5O4 B13910555 (2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Katalognummer: B13910555
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: KEZGDNKRYXLGKM-QYVSTXNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol, widely recognized in research as 1'-Methylnebularine, is a crucial nucleoside analogue for investigating purinergic signaling. Its primary research value lies in its function as a potent and transition-state analogue inhibitor of the enzyme adenosine deaminase (ADA) source . By selectively and tightly binding to the active site of ADA, 1'-Methylnebularine prevents the deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. This mechanism is exploited in biochemical studies to modulate extracellular adenosine levels, allowing researchers to dissect the roles of adenosine signaling in various physiological and pathophysiological contexts source . Consequently, this compound is an essential tool for probing adenosine-related processes, including immunomodulation, neurotransmission, and cardioprotection. Furthermore, its application extends to cancer research, where inhibiting ADA can affect the anti-tumor immune response and potentiate the cytotoxicity of other nucleoside analogues source . The high selectivity of 1'-Methylnebularine for ADA makes it a superior research reagent compared to less specific inhibitors, enabling more precise experimental outcomes in the study of nucleotide metabolism and purinergic receptor pathways.

Eigenschaften

Molekularformel

C13H19N5O4

Molekulargewicht

309.32 g/mol

IUPAC-Name

(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H19N5O4/c1-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21-2)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,3-4H2,1-2H3,(H,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI-Schlüssel

KEZGDNKRYXLGKM-QYVSTXNMSA-N

Isomerische SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Kanonische SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Sugar Moiety

  • Starting Material: Typically, D-ribose or a protected derivative is used as the starting sugar.
  • Protection and Functionalization: The hydroxyl groups at positions 3 and 5 are protected selectively to allow for subsequent modifications. The 4-position hydroxyl is methylated to introduce the methoxy group, often via methylation reagents such as methyl iodide (MeI) in the presence of a base (e.g., sodium hydride).
  • Stereochemical Control: The stereochemistry at C2, C3, C4, and C5 is controlled by using stereospecific protection/deprotection strategies and selective oxidation/reduction steps to maintain the (2R,3R,4R,5R) configuration.

Preparation of the Purine Base with Ethylamino Substitution

  • Base Scaffold: The purine base is synthesized or obtained commercially with a leaving group at the 9-position (e.g., 9-chloropurine).
  • Ethylamino Substitution: Introduction of the ethylamino group at the 6-position is achieved via nucleophilic substitution using ethylamine under controlled conditions to avoid side reactions. This step requires careful temperature and solvent control to optimize yield and purity.

Glycosylation (Coupling) Step

  • Activation of Sugar: The sugar moiety is converted into a suitable glycosyl donor, often a sugar halide (e.g., 1-chloro- or 1-bromo-oxolane derivative) or a sugar acetate derivative.
  • Coupling Conditions: The purine base acts as the nucleophile attacking the activated sugar under Lewis acid catalysis (e.g., trimethylsilyl triflate) or under basic conditions with catalysts to promote the formation of the β-glycosidic bond.
  • Stereoselectivity: The reaction conditions are optimized to favor the β-anomer with the desired stereochemistry at the anomeric center, consistent with the natural nucleoside configuration.

Final Deprotection and Purification

  • After glycosylation, protecting groups are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
  • Purification is typically performed using chromatographic techniques such as reverse-phase HPLC to isolate the pure compound.

Research Findings and Data Tables

Step Reagents/Conditions Outcome/Notes Reference
Sugar Protection TBDMS-Cl, DMF, imidazole Selective protection of hydroxyl groups Patent CN1466591A
Methylation of C4-OH MeI, NaH, THF Introduction of methoxy group at C4 position Patent CN1466591A
Purine Substitution Ethylamine, reflux in ethanol 6-ethylamino substitution on purine base Patent CN1466591A
Glycosylation Sugar halide, purine base, TMSOTf Formation of β-glycosidic bond General nucleoside synthesis protocols
Deprotection Acidic hydrolysis (e.g., TFA in water) Removal of protecting groups, yielding final product General synthetic methods

Notes on Variations and Optimization

  • Alternative Protecting Groups: Depending on the sensitivity of the purine base, alternative protecting groups such as benzyl ethers or acetates may be used.
  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred during substitution steps to enhance nucleophilicity.
  • Temperature Control: Lower temperatures during glycosylation improve stereoselectivity and reduce side reactions.
  • Yield and Purity: Optimization of reagent equivalents and reaction times is critical to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to yield different derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic and enzymatic functions.

Medicine

In medicine, (2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, targeting specific molecular pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including drug delivery systems and diagnostic tools.

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity. The methoxyoxolan ring provides structural stability, allowing the compound to maintain its active conformation.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Features

The following table highlights structural differences and similarities with related nucleoside derivatives:

Compound Name (CAS No.) Purine Substitution Sugar Modifications Molecular Weight (g/mol) Key Features
Target Compound 6-(ethylamino) 4-methoxy, 2-hydroxymethyl ~296.3 (estimated) Ethylamino enhances lipophilicity; methoxy stabilizes sugar conformation
(2R,3R,4R,5R)-2-(2-amino-6-methoxy...) [714249-80-6] 6-methoxy 3-methyl Not reported Methoxy on purine may reduce base pairing; methyl stabilizes sugar
(2R,3R,4R,5R)-5-(6-amino...)-4-fluoro... [283.26 g/mol] 6-amino 4-fluoro, 4-methyl 283.26 Fluorine increases metabolic stability; methyl enhances steric bulk
5'-O-DMT-N6-Methyl-2'-deoxyadenosine 6-(methylamino) 5'-dimethoxytrityl (DMT) protection ~650 (estimated) DMT group aids in solid-phase synthesis; methylamino modifies base affinity
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)...] [23707-33-7] 6-[(2-methylphenyl)methylamino] None reported 371.39 Bulky aromatic substitution alters base stacking; potential for targeted binding

Functional Implications

  • Ethylamino vs.
  • Sugar Ring Modifications :
    • The 4-methoxy group in the target compound may stabilize the sugar’s 3'-endo conformation, a feature critical for RNA mimicry .
    • In contrast, 4-fluoro and 4-methyl substitutions () enhance metabolic stability and resistance to phosphorylase enzymes, respectively .
  • Protective Groups: Compounds like 5'-O-DMT-N6-Methyl-2'-deoxyadenosine () include protective groups (DMT) for controlled oligonucleotide synthesis, whereas the target compound lacks such groups, suggesting it is a deprotected final product .

Biologische Aktivität

The compound (2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a purine derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H16N5O4
  • Molecular Weight : 296.28 g/mol
  • IUPAC Name : [(2R,3R,4R,5R)-5-(6-ethylamino-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol]

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. Its structural similarity to adenosine allows it to modulate various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication by interfering with viral RNA synthesis. Specifically, the compound has demonstrated effectiveness against certain strains of viruses by inhibiting their polymerase activity.
  • Antitumor Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have indicated a reduction in cell viability in various cancer cell lines.
  • Immunomodulatory Properties : The compound has been observed to modulate immune responses, potentially enhancing the activity of T-cells and macrophages.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
ImmunomodulatoryEnhancement of T-cell and macrophage activity

Case Study 1: Antiviral Activity

A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the replication of the influenza virus in vitro. The mechanism was linked to its ability to bind to viral RNA polymerase, thereby preventing transcription and replication.

Case Study 2: Antitumor Effects

In research by Johnson et al. (2023), the compound was tested against various cancer cell lines including breast and lung cancer. The results indicated a significant decrease in cell proliferation rates and increased apoptosis markers when treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?

  • Synthesis : Use phosphoramidite chemistry or solid-phase synthesis with protected sugar moieties and purine bases. Protect the ethylamino group during coupling to avoid side reactions. For stereochemical control, employ chiral auxiliaries or enzymatic resolution .
  • Purity Validation : Analyze via reversed-phase HPLC (C18 column, gradient elution with ammonium acetate buffer and acetonitrile). Validate purity (>95%) using UV detection at 260 nm (purine absorbance). Confirm identity with ESI-MS (expected [M+H]+: calculated from molecular formula) and ¹H/¹³C NMR (e.g., methoxy group at ~3.3 ppm, hydroxymethyl protons at 3.5–4.0 ppm) .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture (hygroscopicity risk) .
  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., cleavage of the ethylamino group or methoxy substitution) or oxidation of the purine ring .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : Assign stereochemistry using 2D NOESY/ROESY (e.g., cross-peaks between purine H8 and sugar H1'). Confirm methoxy configuration via coupling constants in the oxolane ring .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water mixtures and solve the structure .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with purinergic receptors or nucleic acid polymerases?

  • Enzyme Assays : Use fluorescence polarization to measure binding affinity to P2Y receptors (e.g., competitive displacement of ATP analogs). For polymerase inhibition studies, employ primer-extension assays with radiolabeled dNTPs .
  • Biophysical Methods : Perform surface plasmon resonance (SPR) to determine kinetic parameters (ka/kd) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How to resolve contradictions in reported enzymatic inhibition data?

  • Experimental Variables : Test under standardized buffer conditions (pH 7.4, 1–10 mM Mg²⁺). Verify enzyme source purity (e.g., recombinant vs. tissue-extracted).
  • Impurity Analysis : Use LC-MS to check for trace intermediates (e.g., de-ethylated byproducts) that may antagonize activity. Compare batch-to-batch variability .

Q. What strategies can assess cellular uptake and intracellular localization?

  • Radiolabeling : Synthesize a ¹¹C or ³H-labeled analog (see isotopologs in ) and track uptake via scintillation counting in HEK293 or HeLa cells .
  • Fluorescence Microscopy : Conjugate with Cy5 or FITC via the hydroxymethyl group. Use confocal microscopy to localize in subcellular compartments (e.g., nuclei vs. cytoplasm) .

Q. How to model the compound’s binding mode to molecular targets computationally?

  • Docking Studies : Use AutoDock Vina with PDB structures of target enzymes (e.g., DNA polymerase β or adenosine deaminase). Focus on hydrogen bonding (methoxy/hydroxyl groups) and steric clashes .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-receptor complexes. Calculate binding free energy with MM-PBSA .

Key Considerations

  • Stereochemical Integrity : Verify configurations at all chiral centers during synthesis to prevent inactive diastereomers .
  • Biological Replicates : Perform triplicate assays to account for variability in enzymatic or cellular studies .
  • Ethical Compliance : Follow institutional guidelines for radioactive/f luorescent tracer use .

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